molecular formula C21H19F3N2O B6568734 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline CAS No. 921853-51-2

2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline

Cat. No. B6568734
CAS RN: 921853-51-2
M. Wt: 372.4 g/mol
InChI Key: PYYPWZGBCPFJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline” is a synthetic compound. It contains a pyrrolidin-1-yl group, a trifluoromethyl group, and a quinoline group .


Synthesis Analysis

The synthesis of similar compounds involves a two-step process. The structure of the synthesized compound is characterized by IR, 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The structure of the compound is confirmed by X-ray diffraction, and its crystallography and conformation are analyzed . The optimized DFT structure is consistent with the X-ray single crystal structure .


Chemical Reactions Analysis

The synthesis of similar compounds involves nucleophilic substitution reactions and Suzuki reactions . The introduction of trifluoromethylpyridine (TFMP) groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . The molecular electrostatic potential and frontier molecular orbital were further studied to provide reference for studying its physical and chemical properties .

Mechanism of Action

Target of Action

The primary targets of 2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound interacts with its targets, the TrkA/B/C receptors, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing them from carrying out their normal functions . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on TrkA/B/C receptors. By inhibiting these receptors, the compound can potentially disrupt the normal functioning of neurons and other cells where these receptors are expressed . This could lead to changes in cell survival, growth, and differentiation.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or its targets, the pH and temperature of the environment, and the presence of metabolic enzymes that can modify the compound. The trifluoromethyl group and the pyridine structure in the compound are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

properties

IUPAC Name

2-pyrrolidin-1-yl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O/c22-21(23,24)17-9-6-15(7-10-17)14-27-18-5-3-4-16-8-11-19(25-20(16)18)26-12-1-2-13-26/h3-11H,1-2,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYPWZGBCPFJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.